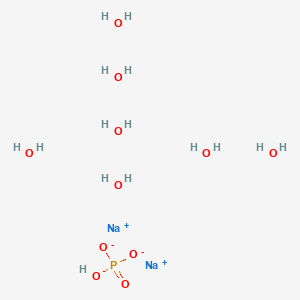
4-Ethynylphthalic Anhydride
Vue d'ensemble
Description
4-Ethynylphthalic Anhydride (EPA) is a chemical compound with the molecular formula C10H4O3 . It is also known by other names such as 5-ethynylisobenzofuran-1,3-dione and 5-ETHYNYL-2-BENZOFURAN-1,3-DIONE . The molecular weight of EPA is 172.14 g/mol .
Synthesis Analysis
A novel approach to the synthesis of 4-phenylethynylphthalic anhydride has been described. The target compound was synthesized by Pd/Cu catalyzed Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic acid which was for the first time employed as start material, followed by dehydration of 4-phenylethynylphthalic acid .
Molecular Structure Analysis
The molecular structure of 4-Ethynylphthalic Anhydride is characterized by a carbonyl group and an ethynyl group attached to a benzofuran ring . The InChI representation of the molecule is InChI=1S/C10H4O3/c1-2-6-3-4-7-8 (5-6)10 (12)13-9 (7)11/h1,3-5H . The Canonical SMILES representation is C#CC1=CC2=C (C=C1)C (=O)OC2=O .
Chemical Reactions Analysis
Acid anhydrides, such as 4-Ethynylphthalic Anhydride, generally react with water to form carboxylic acids . They can also react with alcohols to form esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethynylphthalic Anhydride include a molecular weight of 172.14 g/mol, a density of 1.4±0.1 g/cm³, a boiling point of 352.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has a topological polar surface area of 43.4 Ų .
Applications De Recherche Scientifique
Synthesis of Polyimides
4-Ethynylphthalic Anhydride: is a key raw material in the synthesis of polyimides . Polyimides are polymers known for their thermal stability, mechanical properties, and chemical resistance, making them suitable for high-performance materials in aerospace, electronics, and automotive industries.
Click Chemistry
In click chemistry, 4-Ethynylphthalic Anhydride is used to introduce alkyne functional groups into molecules . This application is crucial for creating complex molecular architectures in pharmaceuticals and polymer research.
Protecting Group for Terminal Ethynes
The compound serves as a protecting group for terminal ethynes during the synthesis of electronic devices . This is particularly important in the field of molecular electronics, where precise control over the molecular structure is essential.
Advanced Composite Materials
4-Ethynylphthalic Anhydride: contributes to the development of advanced composite materials . These materials are engineered to have superior properties such as increased strength, lighter weight, and improved resistance to environmental damage.
High-Performance Coatings
The anhydride is utilized in formulating high-performance coatings . These coatings are designed to protect surfaces from harsh conditions, including extreme temperatures and corrosive chemicals.
Electronic Device Fabrication
It is involved in the fabrication of electronic devices . The ability to modify electronic properties at the molecular level allows for the creation of devices with specific functionalities.
Pharmaceutical Intermediates
4-Ethynylphthalic Anhydride: is used in the production of pharmaceutical intermediates . These intermediates are crucial for the synthesis of active pharmaceutical ingredients (APIs).
Research in Material Science
Lastly, it plays a role in material science research . Researchers use it to study the properties of new materials and to develop innovative applications in various fields.
Mécanisme D'action
Mode of Action
The mode of action of 4-Ethynylphthalic Anhydride is likely based on its chemical structure as an anhydride. Anhydrides are known to undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group
Action Environment
The action, efficacy, and stability of 4-Ethynylphthalic Anhydride could be influenced by various environmental factors. For instance, its reactivity might be affected by the pH and temperature of its environment . Additionally, its stability could be influenced by the presence of moisture, as anhydrides are known to be sensitive to hydrolysis .
Propriétés
IUPAC Name |
5-ethynyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLXGJIZZNCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462229 | |
| Record name | 4-Ethynylphthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylphthalic Anhydride | |
CAS RN |
73819-76-8 | |
| Record name | 4-Ethynylphthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylphthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)
![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)





